molecular formula C5H9N B096296 2-Methylbutyronitrile CAS No. 18936-17-9

2-Methylbutyronitrile

Cat. No. B096296
CAS RN: 18936-17-9
M. Wt: 83.13 g/mol
InChI Key: RCEJCSULJQNRQQ-UHFFFAOYSA-N
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Description

2-Methylbutyronitrile (2-MBN) is an organic compound that has recently gained attention in the scientific community due to its versatile applications in laboratory experiments. 2-MBN is a colorless liquid with a slightly sweet odor and is soluble in water and alcohol. It is a colorless liquid that is used as an intermediate in the synthesis of other compounds, such as drugs, fragrances, and dyes. 2-MBN is also an important reagent in the synthesis of various pharmaceuticals, including antibiotics and anti-inflammatory drugs. Additionally, 2-MBN has been used in the development of new materials and catalysts, as well as the synthesis of polymers and other materials.

Scientific Research Applications

  • Thermal Hazard Analysis : 2-Methylbutyronitrile, along with other azo compounds, has been analyzed for thermal hazards and incompatibilities using calorimetric approaches. These studies are crucial for safer process design and feasible optimization in chemical industries (Liu, Lin, Hou, & Shu, 2017).

  • Chemical Quantification : High-Performance Liquid Chromatography (HPLC) has been employed for the determination of this compound. This method is significant for accurate measurement and quality control in chemical processes (Li Chun-xia, 2010).

  • Conformational Studies : Research on the conformation of this compound has been conducted using vibrational spectroscopy and molecular mechanics. This is important for understanding the molecular structure and behavior of the compound (Crowder & Carlisle, 1991).

  • Spectroscopy in Astronomy : High-resolution rotational spectroscopy studies of this compound have been conducted, providing insights into molecular formations in the interstellar medium. This research is crucial for understanding chemical processes in space (Schlemmer et al., 2018).

  • Biological Studies : Studies have been conducted on the hydrolysis of this compound by Rhodococcus rhodochrous, demonstrating its biotransformation capabilities. This research is relevant for biotechnological applications and understanding enzymatic processes (Gradley, Deverson, & Knowles, 1994).

  • Thermal Reaction Evaluation : The thermal reaction of this compound has been evaluated using calorimetry, which is important for assessing the safety and stability of chemical compounds in industrial applications (Lin, Lin, Liu, & Shu, 2021).

Mechanism of Action

The mechanism of action of 2-Methylbutyronitrile involves the decomposition of the compound at elevated temperatures to form a nitrogen molecule and two cyano alkyl radicals . This decomposition process releases energy and generates free radicals, which are useful in promoting various chemical reactions, particularly polymerization .

Safety and Hazards

2-Methylbutyronitrile is classified as a flammable liquid and vapor . It is also toxic if swallowed, inhaled, or in contact with skin . It may be fatal if swallowed and enters airways . It is harmful to aquatic life with long-lasting effects . Therefore, it is advised to handle this compound with care, using personal protective equipment, and to avoid release to the environment .

properties

IUPAC Name

2-methylbutanenitrile
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InChI

InChI=1S/C5H9N/c1-3-5(2)4-6/h5H,3H2,1-2H3
Source PubChem
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InChI Key

RCEJCSULJQNRQQ-UHFFFAOYSA-N
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Canonical SMILES

CCC(C)C#N
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Molecular Formula

C5H9N
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DSSTOX Substance ID

DTXSID50871287
Record name 2-Methylbutanenitrile
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Molecular Weight

83.13 g/mol
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Physical Description

Mostly soluble in water (8.89 g/L at 25 deg C); [ChemIDplus]
Record name 2-Cyanobutane
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Vapor Pressure

10.3 [mmHg]
Record name 2-Cyanobutane
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CAS RN

18936-17-9
Record name 2-Methylbutyronitrile
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Record name 2-Methylbutanone cyanohydrin
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Record name 2-Methylbutanenitrile
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Record name 2-METHYLBUTYRONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 2-methylbutanenitrile?

A1: The molecular formula of 2-methylbutanenitrile is C5H9N, and its molecular weight is 83.13 g/mol.

Q2: What spectroscopic techniques have been used to characterize 2-methylbutanenitrile?

A2: Researchers have employed various spectroscopic methods to characterize 2-methylbutanenitrile, including:* Nuclear Magnetic Resonance (NMR) Spectroscopy: [] 13C NMR studies have been particularly useful in understanding the conformational effects of steric compression on the chemical shifts of carbons in diastereoisomers of compounds related to 2-methylbutanenitrile. []* Infrared (IR) Spectroscopy: This technique has been used to study the vibrational modes of 2-methylbutanenitrile and gain insights into its conformational preferences. []* Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is frequently employed to identify and quantify 2-methylbutanenitrile in complex mixtures, particularly in natural product analysis. [, ]

Q3: How is 2-methylbutanenitrile used in polymer chemistry?

A3: 2-Methylbutanenitrile is commonly employed as a radical initiator in polymerization reactions. * Synthesis of Polystyrene: It facilitates the formation of hollow polystyrene particles by decomposing at elevated temperatures and generating nitrogen gas, creating voids within the polymer matrix. []* Miniemulsion Polymerization: 2-Methylbutanenitrile acts as an oil-soluble initiator, influencing the rate of polymerization and particle size distribution in processes like the production of carboxyl- and amino-functionalized polystyrene particles. [, ]

Q4: How does the presence of 2-methylbutanenitrile affect the properties of polymer coatings?

A4: In siloxane-polyurethane fouling-release coatings, 2-methylbutanenitrile plays a crucial role as an initiator in the acrylic polyol synthesis. This affects the coating's physical and mechanical properties, ultimately influencing its fouling-release performance. [, ]

Q5: What role does 2-methylbutanenitrile play in charge transfer reactions?

A5: Research indicates that chiral anions of 2-methylbutanenitrile can be produced through charge exchange reactions with Rydberg atoms. This interaction allows for the determination of its electron affinity, a crucial property for understanding its reactivity. []

Q6: How does 2-methylbutanenitrile participate in enzymatic reactions?

A6: 2-Methylbutanenitrile acts as a substrate in lipase-catalyzed hydrolysis reactions. Studies have explored the diastereoselectivity of these reactions and the potential for using additives like thiocrown ethers to modify enantioselectivity. This has implications for the synthesis of optically active compounds. []

Q7: Have computational methods been used to study 2-methylbutanenitrile?

A7: Yes, computational chemistry has been valuable in understanding the properties and behavior of 2-methylbutanenitrile. * Molecular Mechanics Calculations: These calculations provide insights into the conformational preferences of 2-methylbutanenitrile, revealing the relative stabilities of different conformers. []* Quantum Chemical Calculations: Techniques like Density Functional Theory (DFT) can be used to predict various molecular properties of 2-methylbutanenitrile, including its electronic structure, vibrational frequencies, and thermodynamic parameters. []

Q8: What are the safety considerations for handling 2-methylbutanenitrile?

A8: 2-Methylbutanenitrile is a flammable liquid and should be handled with care. * Thermal Stability: Research has focused on evaluating the thermal hazard characteristics of 2-methylbutanenitrile, particularly its thermal decomposition behavior and potential runaway risks. [, , ]* Storage and Handling: It should be stored in a cool, well-ventilated area away from sources of ignition. Appropriate personal protective equipment should always be worn when handling this compound.

Q9: What analytical methods are used to quantify 2-methylbutanenitrile?

A9: Several analytical techniques are used for the detection and quantification of 2-methylbutanenitrile:* High-Performance Liquid Chromatography (HPLC): This technique allows for the separation and quantification of 2-methylbutanenitrile in various matrices. []* Gas Chromatography (GC): Combined with various detectors, GC is a powerful tool for analyzing volatile compounds like 2-methylbutanenitrile. [, ] * Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This technique helps identify 2-methylbutanenitrile fragments in polymers, aiding in the characterization of chain-end structures. []

Q10: Is there information on the environmental fate of 2-methylbutanenitrile?

A10: While specific studies on the environmental degradation of 2-methylbutanenitrile are limited in the provided research, its presence as a volatile compound in plants like hedge mustard suggests potential pathways for its release and transformation in the environment. [] Further research is needed to fully understand its environmental impact and potential mitigation strategies.

Q11: What are some historical milestones in the research of 2-methylbutanenitrile?

A11: Early research on 2-methylbutanenitrile primarily focused on its synthesis and basic physical properties. Over time, studies have explored its applications in various fields:* Polymer Chemistry: The use of 2-methylbutanenitrile as a radical initiator in polymerization reactions has been a significant area of research, leading to advancements in the synthesis of various polymers and coatings. [, , , , ]* Catalysis: Investigations into its role in charge transfer reactions and as a substrate in enzymatic reactions have expanded our understanding of its reactivity and potential applications. [, ]

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